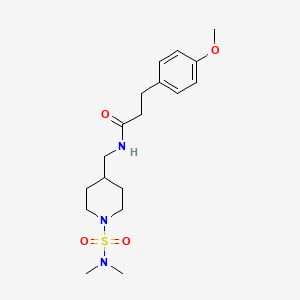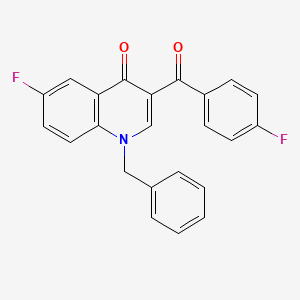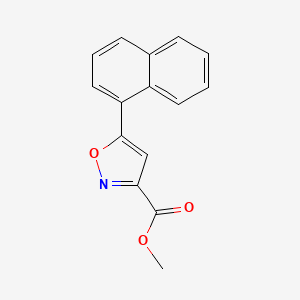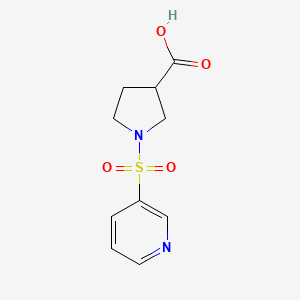
2-(Aminooxy)-3-methoxypropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Aminooxy)propanoic acid” is a compound with the molecular weight of 141.55 . It’s a powder at room temperature . “Aminooxyacetic acid”, often abbreviated as AOA or AOAA, is a compound that inhibits 4-aminobutyrate aminotransferase (GABA-T) activity in vitro and in vivo, leading to less gamma-aminobutyric acid (GABA) being broken down .
Molecular Structure Analysis
The InChI code for “2-(Aminooxy)propanoic acid” is1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H . Chemical Reactions Analysis
Amino acids undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .Physical and Chemical Properties Analysis
“2-(Aminooxy)propanoic acid” is a powder at room temperature with a melting point of 166-167°C .Applications De Recherche Scientifique
Synthesis and Characterization of Amino Acids
Research has demonstrated the synthesis and resolution of specific amino acids, highlighting methods for preparing constituent amino acids in AM-toxins and exploring their structural properties through various spectroscopic and crystallographic methods. These studies contribute to our understanding of amino acid synthesis and their potential applications in pharmaceuticals and biotechnology (Shimohigashi, Lee, & Izumiya, 1976).
Antioxidant Activity
Investigations into hydroxycinnamic acid derivatives have shown effective antioxidation properties, particularly in preventing the peroxidation of human low-density lipoprotein (LDL). This research provides insight into the protective effect of these compounds against free radical-induced damage, which has implications for cardiovascular health and the development of antioxidant therapies (Cheng, Dai, Zhou, Yang, & Liu, 2007).
Organogelators and Corrosion Inhibition
Studies have explored the gelation properties of certain amides derived from bile acids, demonstrating their effectiveness in thickening neutral and acidic water solutions. This research may have applications in the development of new materials and in the field of soft matter physics (Valkonen, Lahtinen, Virtanen, Kaikkonen, & Kolehmainen, 2004). Additionally, the study of corrosion control using specific compounds shows promise for protecting metals in acidic environments, offering potential benefits for industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Biotechnological Applications
Research into the bio-production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria highlights the potential of microbial cell factories in producing valuable chemicals from renewable resources. This work contributes to the field of metabolic engineering and synthetic biology, aiming to develop efficient methods for the industrial production of bio-based chemicals (Jers, Kalantari, Garg, & Mijakovic, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-aminooxy-3-methoxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4.ClH/c1-8-2-3(9-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLDLCIBKRSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)

![(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2688070.png)

![N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2688073.png)
![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)

![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)

![(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2688081.png)


![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2688085.png)

